molecular formula C20H24ClN3O2 B11318449 2-(4-Chloro-3,5-dimethylphenoxy)-1-[4-(pyridin-4-ylmethyl)piperazin-1-yl]ethanone

2-(4-Chloro-3,5-dimethylphenoxy)-1-[4-(pyridin-4-ylmethyl)piperazin-1-yl]ethanone

Cat. No.: B11318449
M. Wt: 373.9 g/mol
InChI Key: NOUNZFAJDFRWKH-UHFFFAOYSA-N
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Description

2-(4-CHLORO-3,5-DIMETHYLPHENOXY)-1-{4-[(PYRIDIN-4-YL)METHYL]PIPERAZIN-1-YL}ETHAN-1-ONE is a complex organic compound characterized by its unique structure, which includes a chlorinated phenoxy group, a pyridine moiety, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-CHLORO-3,5-DIMETHYLPHENOXY)-1-{4-[(PYRIDIN-4-YL)METHYL]PIPERAZIN-1-YL}ETHAN-1-ONE typically involves multiple steps, starting from readily available starting materials. The synthetic route may include:

    Formation of the Phenoxy Group: This step involves the chlorination of 3,5-dimethylphenol to introduce the chlorine atom at the 4-position.

    Pyridine Derivative Synthesis: The pyridine moiety is synthesized separately, often involving the functionalization of pyridine with a methyl group.

    Piperazine Ring Formation: The piperazine ring is introduced through a nucleophilic substitution reaction, where the pyridine derivative reacts with a piperazine compound.

    Coupling Reaction: The final step involves coupling the chlorinated phenoxy group with the piperazine-pyridine derivative under specific reaction conditions, such as the use of a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors, automated synthesis, and purification methods like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(4-CHLORO-3,5-DIMETHYLPHENOXY)-1-{4-[(PYRIDIN-4-YL)METHYL]PIPERAZIN-1-YL}ETHAN-1-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated phenoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

2-(4-CHLORO-3,5-DIMETHYLPHENOXY)-1-{4-[(PYRIDIN-4-YL)METHYL]PIPERAZIN-1-YL}ETHAN-1-ONE has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-CHLORO-3,5-DIMETHYLPHENOXY)-1-{4-[(PYRIDIN-4-YL)METHYL]PIPERAZIN-1-YL}ETHAN-1-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the biochemical pathways involved. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Chloromethyl-4-methoxy-3,5-dimethylpyridine: Shares structural similarities but lacks the piperazine ring.

    2-(Chloromethyl)-3,4-dimethoxypyridine: Similar pyridine derivative with different substituents.

Uniqueness

2-(4-CHLORO-3,5-DIMETHYLPHENOXY)-1-{4-[(PYRIDIN-4-YL)METHYL]PIPERAZIN-1-YL}ETHAN-1-ONE is unique due to its combination of a chlorinated phenoxy group, a pyridine moiety, and a piperazine ring, which confer specific chemical and biological properties not found in the similar compounds listed above.

Properties

Molecular Formula

C20H24ClN3O2

Molecular Weight

373.9 g/mol

IUPAC Name

2-(4-chloro-3,5-dimethylphenoxy)-1-[4-(pyridin-4-ylmethyl)piperazin-1-yl]ethanone

InChI

InChI=1S/C20H24ClN3O2/c1-15-11-18(12-16(2)20(15)21)26-14-19(25)24-9-7-23(8-10-24)13-17-3-5-22-6-4-17/h3-6,11-12H,7-10,13-14H2,1-2H3

InChI Key

NOUNZFAJDFRWKH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1Cl)C)OCC(=O)N2CCN(CC2)CC3=CC=NC=C3

Origin of Product

United States

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